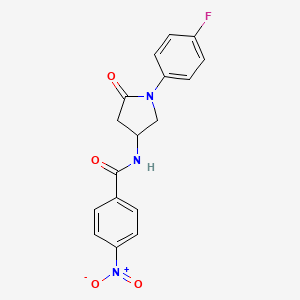

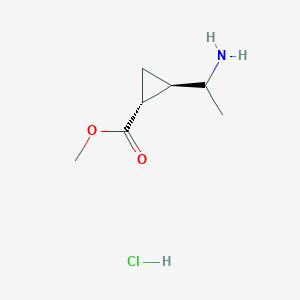

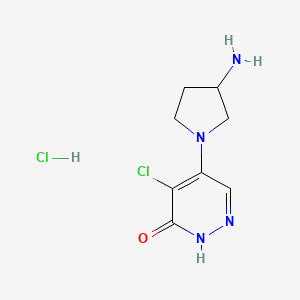

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide” is a complex organic compound. It contains a pyrrolidinone ring (a five-membered ring with one nitrogen and one carbonyl group), a 4-fluorophenyl group (a benzene ring with a fluorine atom at the 4-position), and a 4-nitrobenzamide group (a benzene ring with a nitro group at the 4-position and an amide group) .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For example, a related compound was synthesized from a commercially available acid via multi-step nucleophilic substitution reaction and ester hydrolysis .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions . The specific reactions would depend on the exact structure of the compound and the reaction conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, and spectral properties.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide and its derivatives have been synthesized and studied for their affinity towards σ receptors. These compounds have shown high affinity and selectivity for σ receptors, making them potent radioligands for PET imaging of σ receptors in humans. The synthesis of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide involves a one-step nucleophilic substitution of the 2-nitro precursor with [18F]fluoride, followed by purification with HPLC. Tissue distribution studies in mice revealed high uptake in several organs, and blocking studies with haloperidol in rats indicated selective uptake in haloperidol-sensitive σ sites (Shiue et al., 1997).

Electrochemical and Optical Properties of Derivatives

New electrochromic and fluorescent nitrobenzoyl pyrrole derivatives, such as 4″-nitrobenzoyl (pyrrole-1′-yl)-1-propylate (NPY) and 3″,5″-dinitrobenzoyl (pyrrole-1′-yl)-1-propylate (DNPy), have been synthesized and polymerized. These derivatives exhibit reversible redox processes and electrochromic behavior, with color changes observable during redox state transitions. They also display significant fluorescence, making them useful for various electrochemical and optical applications (Coelho et al., 2014).

Synthesis and Antimycobacterial Activity

A series of novel nitrobenzamide derivatives have been designed and synthesized, displaying significant in vitro antitubercular activity. Some of these derivatives, specifically N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, have shown excellent minimum inhibitory concentration (MIC) values, highlighting their potential as antitubercular agents. This discovery opens new avenues for the development of antimycobacterial drugs (Wang et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4/c18-12-3-7-14(8-4-12)20-10-13(9-16(20)22)19-17(23)11-1-5-15(6-2-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOFWLPKKZPBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)

![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)

![{2-[(1-Methoxypropan-2-yl)oxy]-4-methylphenyl}methanamine](/img/structure/B2464408.png)